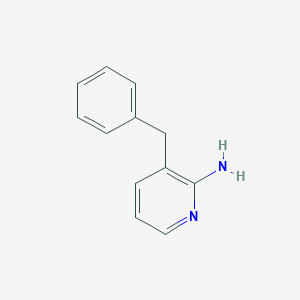

3-Benzylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Benzylpyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 3-Benzylpyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cellular stress responses.

Mode of Action

It is known to interact with its targets, potentially altering their function

Biochemical Pathways

Given its targets, it is likely to influence pathways related to inflammation and stress responses . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.

Result of Action

Given its targets, it may modulate inflammatory responses and cellular stress pathways

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed information on these influences is currently lacking .

Análisis Bioquímico

Biochemical Properties

3-Benzylpyridin-2-amine has been found to interact with certain enzymes and proteins. For instance, it has been suggested to interact with Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14

Cellular Effects

Given its potential interactions with key enzymes and proteins, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels .

Actividad Biológica

3-Benzylpyridin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. GPR52 Agonism

Recent studies have identified this compound as a potent agonist for the GPR52 receptor, which is implicated in neuropsychiatric disorders. The compound demonstrated an effective concentration (EC50) of approximately 30 nM , indicating strong receptor activation. In preclinical models, it inhibited methamphetamine-induced hyper-locomotion in mice, suggesting potential antipsychotic effects .

| Compound | EC50 (nM) | Solubility (μg/mL) | Activity |

|---|---|---|---|

| This compound | 30 | Poor | GPR52 Agonist |

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory properties through its action on various signaling pathways. It acts as an inhibitor of pro-inflammatory cytokines and has been shown to modulate MAPK pathways, which are crucial in inflammatory responses. This activity is mediated by its interactions with kinases such as MAPK14, which regulates protein turnover and apoptosis .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests potential applications in treating bacterial infections.

The biological activities of this compound can be attributed to several mechanisms:

- GPR52 Activation : Enhances dopaminergic signaling, potentially alleviating symptoms of psychosis.

- MAPK Pathway Modulation : Inhibits inflammatory cytokine production and promotes cell survival through kinase regulation.

- Antibacterial Action : Disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Case Study 1: Antipsychotic Activity

In a controlled study involving mice models, the administration of this compound resulted in a dose-dependent reduction in hyper-locomotion induced by methamphetamine. The results indicated not only the efficacy of the compound but also its safety profile during acute administration .

Case Study 2: Inhibition of Inflammation

Research conducted on human cell lines demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential utility in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Benzylpyridin-2-amine has been explored for its potential as a therapeutic agent, particularly as a selective agonist for somatostatin receptor subtype 4 (SSTR4). Research indicates that derivatives of this compound can modulate biological pathways relevant to neuroendocrine functions.

Case Study: SSTR4 Agonists

A patent (WO2021202775A1) details the synthesis of this compound derivatives as SSTR4 agonists. These compounds are formulated for potential therapeutic applications in treating conditions like acromegaly and neuroendocrine tumors, where modulation of somatostatin receptors is beneficial .

Coordination Chemistry

The compound serves as an important ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Its structural characteristics allow it to participate in various coordination modes.

Case Study: Metal Coordination

Research published in the IUCr Journals highlights the potential of this compound in forming metal coordination polymers. The compound's nitrogen atoms can coordinate with metal centers, leading to the development of new materials with unique properties .

Synthesis and Reactivity

The reactivity of this compound has been investigated in various synthetic processes, including direct arylation reactions. Its ability to act as a nucleophile makes it useful in synthesizing more complex organic molecules.

Case Study: Direct Arylation

A study published in the Journal of Organic Chemistry demonstrates a highly efficient direct arylation process involving benzylic amines like this compound. This method utilizes ruthenium catalysis and showcases the compound's utility in developing new aromatic compounds .

Neuroprotective Properties

Recent studies have also examined the neuroprotective effects of derivatives of this compound against amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research.

Case Study: Neuroprotection

In one study, several small molecules derived from this compound were synthesized and evaluated for their ability to protect neuronal cells from amyloid-beta toxicity. The findings suggest that certain modifications to the base structure enhance neuroprotective activity .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

3-benzylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHFNZESSVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563724 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130277-16-6 |

Source

|

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.